molecular formula C14H26O B14677107 1-Tetradecen-5-one CAS No. 34914-80-2

1-Tetradecen-5-one

Cat. No.: B14677107
CAS No.: 34914-80-2
M. Wt: 210.36 g/mol
InChI Key: ODLIIOIKNZNRLR-UHFFFAOYSA-N
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Description

1-Tetradecen-5-one is an organic compound with the molecular formula C14H26O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond and a ketone functional group, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecen-5-one can be synthesized through several methods, including:

    Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the α,β-unsaturated ketone.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are commonly used.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated alkenes and other substituted derivatives.

Scientific Research Applications

1-Tetradecen-5-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tetradecen-5-one involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bond in the compound can undergo reactions with nucleophiles, leading to the formation of various adducts. These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

1-Tetradecen-5-one can be compared with other similar compounds, such as:

    1-Tetradecene: A hydrocarbon with a similar carbon chain length but lacking the carbonyl group.

    1-Tetradecanol: An alcohol with a similar carbon chain length but containing a hydroxyl group instead of a carbonyl group.

    1-Tetradecanal: An aldehyde with a similar carbon chain length but containing an aldehyde group instead of a ketone group.

Uniqueness: this compound is unique due to the presence of both a double bond and a ketone functional group, which imparts distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

34914-80-2

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-1-en-5-one

InChI

InChI=1S/C14H26O/c1-3-5-7-8-9-10-11-13-14(15)12-6-4-2/h4H,2-3,5-13H2,1H3

InChI Key

ODLIIOIKNZNRLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCC=C

Origin of Product

United States

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